5,6,7,8-Tetrahydronaphthalene-2-carboxamide
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYMOARPAJVXDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158533 | |
| Record name | 2-Naphthamide, 5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13407-63-1 | |
| Record name | 2-Naphthamide, 5,6,7,8-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013407631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthamide, 5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Optimization
- Catalyst : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) at 5–10% loading.
- Solvent : Ethanol or tetrahydrofuran (THF).
- Pressure : 50–100 psi H₂ at 25–80°C.
- Yield : 60–75%, depending on catalyst activity and substrate purity.
The hydrogenation selectively reduces the naphthalene ring without affecting the carboxamide group. Side reactions, such as over-reduction to decahydronaphthalene derivatives, are mitigated by optimizing reaction time and temperature.
Carboxylic Acid to Carboxamide Conversion
This two-step approach involves synthesizing 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid followed by amidation.
Step 1: Synthesis of 5,6,7,8-Tetrahydronaphthalene-2-carboxylic Acid
Step 2: Amidation via Acyl Chloride Intermediate
- Reagents : Thionyl chloride (SOCl₂) converts the acid to acyl chloride, followed by reaction with ammonium hydroxide.
- Conditions : Acyl chloride formation at 60°C, amidation at 0–5°C.
- Yield : 80–85% for the amidation step.
Nitrile Hydrolysis Approach
Nitrile intermediates provide a versatile pathway to carboxamides.
Synthesis of 5,6,7,8-Tetrahydronaphthalene-2-carbonitrile
Hydrolysis to Carboxamide
- Reagents : Concentrated sulfuric acid (H₂SO₄) or hydrogen peroxide (H₂O₂) in aqueous ethanol.
- Conditions : Reflux at 80°C for 6–8 hours.
- Yield : 90–95%.
Multicomponent Base-Promoted Synthesis
Base-mediated one-pot reactions enable efficient construction of the carboxamide framework.
General Procedure
- Reactants : Cyclohexanone, malononitrile, and piperidine/pyrrolidine in dimethylformamide (DMF).
- Base : Powdered potassium hydroxide (KOH).
- Conditions : 100°C for 3–5 hours, followed by acid quenching.
- Mechanism : KOH facilitates nucleophilic addition and cyclization, yielding the tetrahydronaphthalene core.
- Yield : 65–75%.
Beckmann Rearrangement of Oxime Intermediates
The Beckmann rearrangement converts ketoximes to amides, offering stereoselective control.
Synthesis of 5,6,7,8-Tetrahydronaphthalen-2-one Oxime
Rearrangement to Carboxamide
- Catalyst : Concentrated sulfuric acid or phosphorus pentachloride (PCl₅).
- Conditions : 120°C for 2 hours.
- Yield : 60–70%.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydronaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can undergo substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: 5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid.
Reduction: 5,6,7,8-Tetrahydronaphthalene-2-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
5,6,7,8-Tetrahydronaphthalene-2-carboxamide is being investigated for its potential therapeutic effects:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. The presence of the tetrahydronaphthalene structure enhances cytotoxic effects against tumor cells. For example, a recent study demonstrated an IC50 value significantly lower than established chemotherapeutics like doxorubicin.
- Antimicrobial Properties : Compounds containing thiazole rings have exhibited antimicrobial activity. Preliminary studies suggest that this compound may be effective against various microbial strains.
The compound has been explored for various biological activities:
- Neuroprotective Effects : There is ongoing research into its potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
- Anti-inflammatory Properties : The compound is also being studied for its anti-inflammatory effects, which could have implications for treating chronic inflammatory conditions.
Material Science
In addition to its biological applications, this compound is utilized in material science:
- Chemical Sensors : The compound's unique structure allows it to be used in the development of chemical sensors that can detect specific analytes due to its interaction with target molecules.
- Building Block for Synthesis : It serves as a key intermediate in synthesizing more complex organic molecules and materials.
Study 1: Antitumor Activity Evaluation
A study evaluated the anticancer effects of this compound using various cancer cell lines. The results indicated:
| Cell Line | IC50 Value (µM) | Comparison Drug | IC50 Value (µM) |
|---|---|---|---|
| A549 | 10 | Doxorubicin | 30 |
| MCF-7 | 12 | Doxorubicin | 25 |
This study highlighted the compound's potential as a more effective alternative to existing chemotherapeutics.
Study 2: Antimicrobial Evaluation
A preliminary study assessed the antimicrobial efficacy of the compound against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
These findings suggest that the compound could be developed into a new antimicrobial agent.
Structure-Activity Relationship (SAR)
The SAR analysis reveals how modifications on the thiazole and naphthalene moieties influence biological activity:
| Compound Modification | Effect on Activity |
|---|---|
| Substitution at C-2 or C-5 of Thiazole | Enhances anticancer activity |
| Presence of Electron Donating Groups | Increases cytotoxicity |
| Variations in N-substituents | Alters binding affinity and selectivity |
This table summarizes how specific modifications can enhance or diminish the biological effects of similar compounds.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5,6,7,8-Tetrahydronaphthalene-1-carboxamide (CAS 13052-97-6)
- Key Differences: The carboxamide group at the 1-position (vs. 2-position) alters steric hindrance and electronic distribution. Molecular Formula: C${11}$H${13}$NO (identical to the 2-carboxamide isomer). Properties: Lower polarity compared to the 2-isomer due to reduced conjugation with the aromatic ring .
Functional Group Variations
5,6,7,8-Tetrahydronaphthalene-2-carboxylic Acid (CAS 1131-63-1)
N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-Tetrahydronaphthalene-2-carboxamide (CAS 868212-64-0)
- Key Differences: Molecular Formula: C${22}$H${22}$N$4$O$3$S (MW: 422.5 g/mol).
Substituted Derivatives
2-(5,6,7,8-Tetrahydronaphthalene-2-amido)thiophene-3-carboxylic Acid (CAS 1099118-88-3)
- Key Differences: Molecular Formula: C${16}$H${15}$NO$_3$S (MW: 301.4 g/mol). The thiophene-carboxylic acid moiety introduces sulfur-based reactivity and additional hydrogen-bonding sites, influencing pharmacokinetics .
N-(2-(Diethylamino)ethyl)-N-(6-Fluorobenzo[d]thiazol-2-yl)-5,6,7,8-Tetrahydronaphthalene-2-carboxamide Hydrochloride
- Hazards: Classified as acutely toxic (H302) and irritant (H315, H319), highlighting substituent-dependent safety profiles .
Data Tables
Table 1: Structural and Physicochemical Comparisons
Biological Activity
5,6,7,8-Tetrahydronaphthalene-2-carboxamide (THNCA) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of this compound
- Chemical Formula : CHNO
- Molecular Weight : 175.23 g/mol
- Density : 1.13 g/cm³
- Boiling Point : 298.7 °C at 760 mmHg
THNCA exhibits its biological activity primarily through interactions with various molecular targets:
- Enzyme Inhibition : THNCA can act as an inhibitor of specific enzymes involved in key biochemical pathways. Its structural features allow it to modulate enzyme activity, which is crucial for its therapeutic effects.
- Receptor Modulation : The compound has been identified as a β-adrenergic receptor stimulant, suggesting its potential role in regulating cardiovascular and respiratory functions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of THNCA derivatives:
- Apoptotic Effects : Synthetic derivatives of THNCA have shown significant apoptotic effects in human chronic myelogenous leukemia (K562) cell lines. The compounds induced caspase-3 activation and altered the Bax/Bcl-2 ratio, indicating a pro-apoptotic mechanism .
| Compound | Apoptotic Effect (%) | Mechanism |
|---|---|---|
| Compound 6 | 32.5% | Caspase activation |
| Compound 8 | 29.8% | PARP cleavage |
| Compound 11 | 40.2% | Gene expression modulation |
Cardiovascular Effects
The β-adrenergic stimulation by THNCA derivatives has implications for treating conditions like asthma and other respiratory disorders. By activating these receptors, the compounds may enhance bronchodilation and improve heart rate regulation.
Antimicrobial Activity
Some derivatives containing thiazole moieties have demonstrated broad-spectrum antimicrobial activities. These compounds inhibit bacterial growth and exhibit anti-inflammatory properties through the inhibition of cyclooxygenase enzymes.
Case Studies and Research Findings
- Study on Synthetic Derivatives :
- Pharmacokinetics :
- Cell Viability Assays :
Q & A
Q. What are the standard synthetic routes for 5,6,7,8-Tetrahydronaphthalene-2-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves coupling a tetralin (5,6,7,8-tetrahydronaphthalene) scaffold with a carboxamide group. A common approach is refluxing the carboxylic acid precursor (e.g., 5,6,7,8-tetrahydro-2-naphthoic acid) with an amine in the presence of a coupling agent like HATU or EDCI. For example, in similar carboxamide syntheses, ethanol with piperidine as a catalyst has been used under reflux for 3 hours, followed by ice-water quenching and recrystallization . Optimization involves varying solvents (e.g., ethanol, DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of reactants. Purity is assessed via HPLC or NMR, with yields often improved by stepwise addition of reagents .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key methods include:
- NMR spectroscopy : Confirm hydrogen environments and carboxamide group presence (e.g., carbonyl peak at ~170 ppm in NMR).
- Mass spectrometry (MS) : Verify molecular weight (e.g., 176.21 g/mol for the acid precursor) and fragmentation patterns .
- Melting point analysis : Compare observed values (e.g., 152–156°C for the acid form) to literature data .
- HPLC : Assess purity (>97% for research-grade material) using reverse-phase columns and UV detection .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis of this compound derivatives?
Factorial design allows systematic testing of variables (e.g., temperature, solvent, catalyst concentration). For instance, a 2 design could evaluate:
- Factors : Reaction time (3–6 hours), temperature (60–100°C), and amine/carboxylic acid ratio (1:1 to 1:1.5).
- Responses : Yield, purity, and byproduct formation.
Statistical tools like ANOVA identify significant factors. For example, highlights reflux duration and solvent choice as critical for yield in analogous syntheses .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions or impurity profiles. Methodological steps include:
- Dose-response studies : Test across a wide concentration range (e.g., 1 nM–100 µM) to confirm activity thresholds.
- Control experiments : Use structurally similar analogs (e.g., 6,7-dihydroxynaphthalene-2-carboxylic acid) to isolate functional group contributions .
- Batch reproducibility : Compare purity (via HPLC) and biological outcomes across multiple synthetic batches .
Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?
- Molecular docking : Predict binding affinities to target proteins (e.g., enzymes or receptors) using software like AutoDock or Schrödinger.
- Molecular dynamics (MD) : Simulate ligand-receptor interactions over time to assess stability (e.g., RMSD < 2 Å over 100 ns).
- QSAR modeling : Corrogate electronic (e.g., logP, polar surface area) and steric parameters with activity data from analogs .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Ensure fume hoods are used during synthesis to avoid inhalation of dust/aerosols (H335) .
- Waste disposal : Follow institutional guidelines for organic waste, particularly halogenated byproducts .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–12 weeks.
- Analytical monitoring : Use HPLC and mass spectrometry to track decomposition products (e.g., hydrolysis of the carboxamide group to carboxylic acid) .
Methodological Considerations
Q. What techniques are recommended for resolving synthetic byproducts in this compound preparations?
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate carboxamide derivatives from unreacted starting materials.
- Recrystallization : Ethanol or methanol/water mixtures often yield high-purity crystals .
- Mass-directed purification : Combine HPLC with fraction collection for challenging separations .
Q. How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 15N^{15}\text{N}15N) enhance mechanistic studies of this compound?
- Tracing reaction pathways : Label the carboxamide carbonyl () to monitor hydrolysis or metabolic stability.
- NMR studies : Resolve stereochemical ambiguities or protein-ligand interactions using -labeled amines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
